1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17870812
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O2 |
|---|---|
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 1-[1-(3-methylbutyl)azetidin-3-yl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H18N4O2/c1-8(2)3-4-14-5-9(6-14)15-7-10(11(16)17)12-13-15/h7-9H,3-6H2,1-2H3,(H,16,17) |
| Standard InChI Key | GOMUCVPHXIWZAH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1CC(C1)N2C=C(N=N2)C(=O)O |
Introduction
1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound belonging to the class of 1,2,3-triazoles, which are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring connected to an isopentylazetidine moiety and a carboxylic acid functional group at the 4-position of the triazole ring.
Synthesis Steps:
-
Preparation of Azide and Alkyne Components: The synthesis begins with preparing the appropriate azide and alkyne components. These are typically derived from the isopentylazetidine moiety and a terminal alkyne.
-
Copper-Catalyzed Cycloaddition: The azide and alkyne are then reacted in the presence of a copper(I) catalyst, such as copper(I) iodide or copper(I) bromide, and a base like triethylamine in an organic solvent such as acetonitrile.
-
Formation of Triazole Ring: The reaction conditions involve heating and stirring under an inert atmosphere to facilitate the cycloaddition process while minimizing side reactions.
Chemical Reactions:
-
Coupling Reactions: The carboxylic acid group can participate in coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).
-
Esterification: The carboxylic acid can undergo esterification reactions with alcohols in the presence of acid catalysts.
-
Amidation: Reaction with amines can form amides under appropriate conditions.
Biological Activities and Applications
Triazole derivatives, including 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, are recognized for their potential biological activities such as antimicrobial, antifungal, and anticancer properties. The triazole moiety is known for its ability to interact with enzymes or receptors due to its planar structure and potential for hydrogen bonding.
Potential Applications:
-
Pharmaceuticals: The compound may serve as a scaffold for developing drugs targeting specific biological pathways.
-
Agrochemicals: Its biological activity could be leveraged in the development of fungicides or pesticides.
Research Findings and Future Directions
Detailed studies are necessary to elucidate the specific mechanisms of action and biological activities of 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. Biochemical assays and in vitro experiments would provide valuable insights into its potential therapeutic applications.
Data Table: Comparison of Triazole Derivatives
| Compound | Structure Features | Potential Applications |
|---|---|---|
| 1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | Triazole ring, isopentylazetidine moiety, carboxylic acid group | Pharmaceuticals, agrochemicals |
| 1-((1-Isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | Triazole ring, isopentylazetidine moiety, carbaldehyde group | Medicinal chemistry, synthetic organic chemistry |
| (1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | Triazole ring, isopentylazetidine moiety, methanol group | Therapeutic properties, synthetic organic chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume